N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a unique azepane (7-membered saturated nitrogen ring) substituent and dual thiophene moieties. The compound’s structure combines a thiophene-2-carboxamide backbone with a secondary amine linkage to a thiophen-3-yl group and an azepane ring.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c20-17(16-6-5-10-22-16)18-12-15(14-7-11-21-13-14)19-8-3-1-2-4-9-19/h5-7,10-11,13,15H,1-4,8-9,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOLXAYUXXZTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound. Future studies should focus on identifying these targets and investigating the downstream effects on biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s primary targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other molecules, and cellular environment. Without more information on this compound, it is difficult to discuss these influences in detail.
Biological Activity
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide (CAS Number: 946356-29-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H29N3O4S, with a molecular weight of 431.6 g/mol. The compound features an azepane ring, a thiophene moiety, and a carboxamide functional group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O4S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 946356-29-2 |
This compound has been identified as a selective inhibitor of protein tyrosine phosphatases (PTPases). PTPases play a crucial role in cellular signaling and regulation, influencing processes such as cell growth and differentiation. By inhibiting these enzymes, the compound may have therapeutic implications for diseases associated with dysregulated PTPase activity, including certain cancers and autoimmune disorders .
Research Findings
- Inhibition of Protein Tyrosine Phosphatases : Studies indicate that this compound exhibits significant inhibitory effects on specific PTPases. This inhibition is crucial for modulating cellular signaling pathways.
- Selectivity Profile : The compound's selectivity against particular PTPases distinguishes it from other inhibitors, potentially minimizing off-target effects and enhancing its therapeutic profile.
- Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic properties, including moderate solubility and metabolic stability. These characteristics are essential for the compound's efficacy in vivo .
Case Study 1: Cancer Treatment
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines associated with aberrant PTPase activity. The compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
Case Study 2: Autoimmune Disorders
Research has indicated potential applications in treating autoimmune disorders where PTPase dysregulation is implicated. The compound's ability to restore normal signaling pathways in immune cells presents a promising avenue for therapeutic development .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 4-Isopropylbenzenesulfonamide | Sulfonamide with isopropyl group | General antibacterial activity |
| 1-Azepan-1-Yl-2-Thiophenecarboxylic Acid | Azepane with thiophene | Potential anti-inflammatory properties |
| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Amino-substituted sulfonamide | Anticancer activity via PTPase inhibition |
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : Thiophene-2-carboxamide.
- Substituents :
- Azepane (7-membered ring) at the ethylamine side chain.
- Thiophen-3-yl group adjacent to the azepane.
Analogues :
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Core: Acetamide with dual thiophene substituents. Key Differences: Lacks the azepane group; instead, it features a cyano (-CN) group on the thiophene ring. This electron-withdrawing group may reduce basicity compared to the azepane-containing compound.
- Core : Thiophene-based polymers with adamantane carboxamide and polyethylene glycol (PEG) chains.
- Key Differences : Incorporates hydrophilic PEG chains and adamantane for solubility and imaging applications. The target compound lacks such polar substituents, suggesting divergent pharmacokinetic profiles.
N-(2-Nitrophenyl)thiophene-2-carboxamide (): Core: Thiophene-2-carboxamide with a nitro-substituted phenyl group. Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic distribution and redox properties compared to the azepane-containing compound.
N-[2-(4-Chlorophenyl)ethyl]-3-sulfamoylthiophene-2-carboxamide (): Core: Thiophene-2-carboxamide with a sulfamoyl group and chlorophenyl substituent.
Physicochemical Properties
| Property | Target Compound | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | N-(2-Nitrophenyl)thiophene-2-carboxamide |
|---|---|---|---|
| Solubility | Moderate (azepane enhances lipophilicity). | Low (cyano group reduces polarity). | Very low (nitro and phenyl groups). |
| Electronic Effects | Azepane provides weak electron-donating effects. | Cyano group strongly electron-withdrawing. | Nitro group highly electron-withdrawing. |
| Crystallinity | Likely amorphous (no data). | Not reported. | High (forms yellow crystals). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
